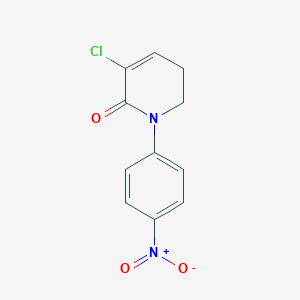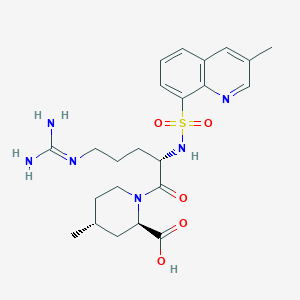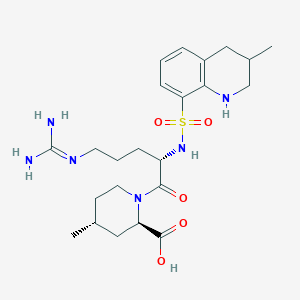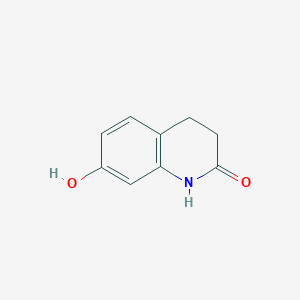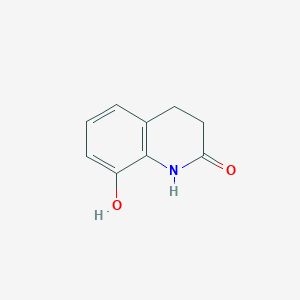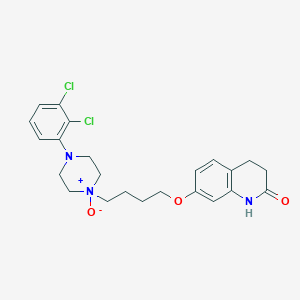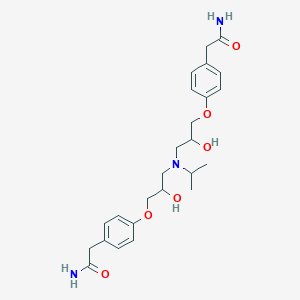
Dihydroxy Diketo Atorvastatin Impurity
Vue d'ensemble
Description
Dihydroxy Diketo Atorvastatin Impurity is a chemical compound with the molecular formula C26H24FNO5 and a molecular weight of 449.471 g/mol . It is an impurity associated with atorvastatin, a widely prescribed statin used to lower cholesterol levels in patients at risk of cardiovascular disease . The presence of impurities in pharmaceutical formulations can pose significant concerns for patient safety, making the analysis and understanding of such impurities crucial .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dihydroxy Diketo Atorvastatin Impurity involves the stereoselective double reduction of a β,δ-diketo ester catalyzed by a diketoreductase . This biocatalytic process is efficient and cost-effective, offering a practical route for the preparation of statin side chains . The reaction conditions typically involve the use of specific cofactor regeneration systems to enhance the stereoselectivity and yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of biocatalysis and stereoselective reduction used in laboratory settings can be scaled up for industrial applications. The use of diketoreductase enzymes and optimized reaction conditions can facilitate the large-scale production of this impurity .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydroxy Diketo Atorvastatin Impurity undergoes various chemical reactions, including:
Reduction: The stereoselective reduction of β,δ-diketo esters to form dihydroxy compounds.
Oxidation: Potential oxidation reactions to form corresponding diketones or other oxidized products.
Substitution: Possible substitution reactions involving the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include diketoreductase enzymes, cofactor regeneration systems, and various solvents and catalysts to optimize reaction conditions .
Major Products Formed
The major products formed from the reduction of β,δ-diketo esters are dihydroxy compounds, which are crucial intermediates in the synthesis of statin side chains .
Applications De Recherche Scientifique
Dihydroxy Diketo Atorvastatin Impurity has several scientific research applications, including:
Pharmaceutical Analysis: Used in the validation of high-performance liquid chromatography (HPLC) methods for quantifying atorvastatin and its impurities.
Biocatalysis Research: Studied for its role in the stereoselective reduction of diketones, contributing to the development of efficient biocatalytic processes.
Toxicological Studies: Investigated for its potential toxicological properties and impact on the safety and efficacy of pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of Dihydroxy Diketo Atorvastatin Impurity involves its interaction with specific enzymes and molecular targets. The stereoselective reduction of β,δ-diketo esters by diketoreductase enzymes is a key step in its formation . The molecular pathways involved in this process include the regeneration of cofactors and the catalytic activity of diketoreductase enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Dihydroxy Diketo Atorvastatin Impurity include other statin impurities and intermediates, such as:
β,δ-Diketo Esters: Precursors in the synthesis of statin side chains.
Hydroxyglutaronitrile: Another intermediate used in the synthesis of statin side chains.
Uniqueness
This compound is unique due to its specific stereoselective reduction process and its role as an impurity in atorvastatin formulations . Its efficient biocatalytic production and the challenges associated with its analysis and quantification highlight its importance in pharmaceutical research and quality control .
Propriétés
IUPAC Name |
2-[2-(4-fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO5/c1-17(2)22(29)26(33,24(31)28-21-11-7-4-8-12-21)25(32,19-9-5-3-6-10-19)23(30)18-13-15-20(27)16-14-18/h3-17,32-33H,1-2H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFWPOXFDYWKMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C(=O)NC1=CC=CC=C1)(C(C2=CC=CC=C2)(C(=O)C3=CC=C(C=C3)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648381 | |
| Record name | 2-[2-(4-Fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1046118-44-8 | |
| Record name | 2-[2-(4-Fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



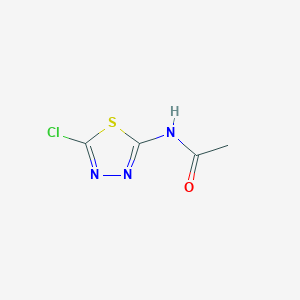
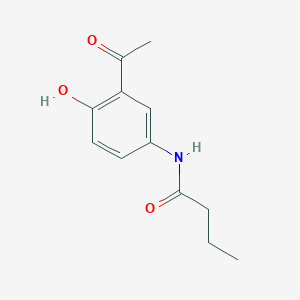
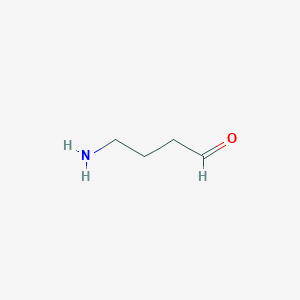
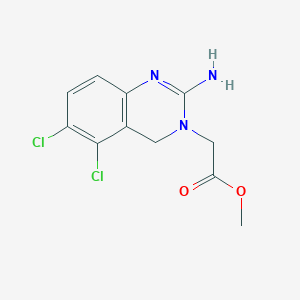
![Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride](/img/structure/B194343.png)
